molecular formula C8H6ClFO3 B6326231 4-Chloro-3-fluoro-2-methoxybenzoic acid CAS No. 1550886-92-4

4-Chloro-3-fluoro-2-methoxybenzoic acid

Cat. No.: B6326231
CAS No.: 1550886-92-4
M. Wt: 204.58 g/mol
InChI Key: JJGFYWMFJZXTDO-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2-methoxybenzoic acid is an organic compound with the molecular formula C8H6ClFO3 and a molecular weight of 204.58 g/mol . This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on a benzoic acid core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-2-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and other functionalized aromatic compounds .

Scientific Research Applications

4-Chloro-3-fluoro-2-methoxybenzoic acid is used in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-fluoro-2-methoxybenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-3-fluoro-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGFYWMFJZXTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1550886-92-4
Record name 4-Chloro-3-fluoro-2-methoxybenzoic acid
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